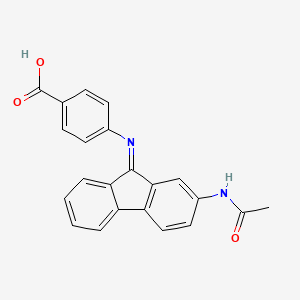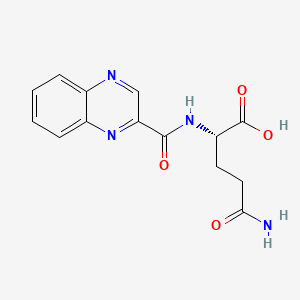
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further linked to a thiocarbohydrazide group. The combination of these functional groups imparts distinct reactivity and functionality to the compound, making it a subject of study in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(P-Nitrobenzylidene)-3-thiocarbohydrazide typically involves the condensation reaction between p-nitrobenzaldehyde and thiocarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of p-nitrobenzaldehyde and thiocarbohydrazide in ethanol, followed by heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods are less commonly reported. scaling up the synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are often employed in substitution reactions.
Major Products Formed
Oxidation: Conversion to nitro derivatives or further oxidation products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 1-(P-Nitrobenzylidene)-3-thiocarbohydrazide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The thiocarbohydrazide moiety can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s reactivity is largely determined by the electron-withdrawing nature of the nitro group and the nucleophilic properties of the thiocarbohydrazide group .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzylidene derivatives: Compounds with similar structures but different substituents on the benzylidene moiety.
Thiocarbohydrazide derivatives: Compounds with variations in the thiocarbohydrazide group.
Uniqueness
The presence of both electron-withdrawing and nucleophilic groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
5351-60-0 |
|---|---|
Molecular Formula |
C8H9N5O2S |
Molecular Weight |
239.26 g/mol |
IUPAC Name |
1-amino-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N5O2S/c9-11-8(16)12-10-5-6-1-3-7(4-2-6)13(14)15/h1-5H,9H2,(H2,11,12,16)/b10-5+ |
InChI Key |
AGLBOQJVYWTXGO-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)NN)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
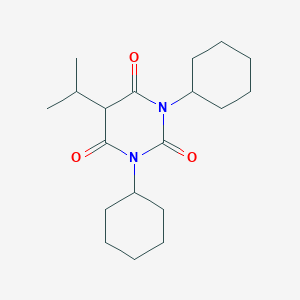
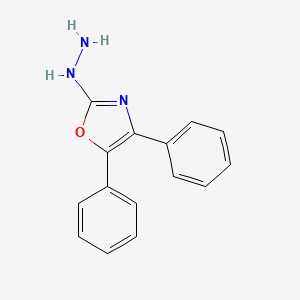
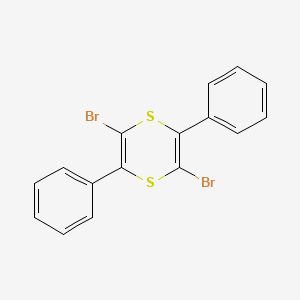

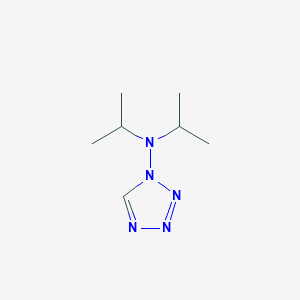
![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
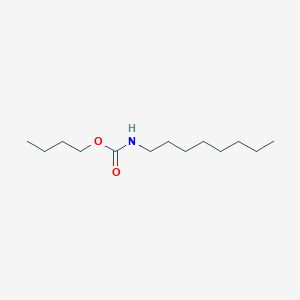
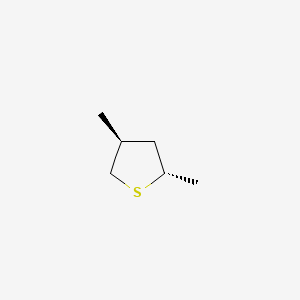
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)
![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
